An In-depth Technical Guide to the Physicochemical Properties of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI)
An In-depth Technical Guide to the Physicochemical Properties of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI)
Foreword: Navigating the Landscape of a Novel Chemical Entity
To the researchers, scientists, and drug development professionals who are pioneering new molecular frontiers, this guide serves as a foundational resource for understanding the physicochemical properties of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester. As a novel chemical entity, direct experimental data for this compound is not yet available in the public domain. Therefore, this document takes a predictive and methodological approach. We will establish the compound's identity, propose a viable synthetic pathway, present computationally predicted physicochemical parameters, and detail the rigorous experimental protocols required for their empirical validation. This guide is structured to provide not just the "what," but the "why"—the scientific rationale that underpins the experimental design for characterizing a new molecule.
Molecular Identity and Structure
The first step in characterizing any compound is to unequivocally define its structure and associated identifiers.
Systematic Name: Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI)
Synonyms:
-
Allyl (aminosulfonyl)carbamate
-
Allyl N-sulfamoylcarbamate
Chemical Structure:
Key Structural Features:
-
Carbamate Ester: An ester linkage between a carbamic acid derivative and allyl alcohol. Carbamates are known for their role in medicinal chemistry, often acting as prodrugs or having intrinsic biological activity.[1] They can exhibit good chemical and proteolytic stability.[1]
-
N-Sulfonyl Group: An aminosulfonyl group attached to the carbamate nitrogen. This group significantly influences the electronic properties and acidity of the N-H proton. N-acyl sulfonamides are known to have increased hydrolytic and enzymatic stability compared to carboxylic acids.[2]
-
Allyl Group: A propenyl ester moiety. The double bond in the allyl group presents a potential site for chemical reaction and metabolic transformation.
Synthesis and Purification
While no specific synthesis for this exact molecule is published, a logical and efficient synthetic route can be proposed based on established carbamate and sulfonamide chemistry.[3][4]
Proposed Synthetic Pathway
A plausible two-step synthesis involves the reaction of chlorosulfonyl isocyanate with allyl alcohol, followed by amination.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
-
Step 1: Formation of Allyl (chlorosulfonyl)carbamate
-
To a stirred solution of allyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., Argon), add chlorosulfonyl isocyanate (1.05 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude intermediate, which may be used directly in the next step.
-
-
Step 2: Amination
-
Dissolve the crude allyl (chlorosulfonyl)carbamate in tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Bubble ammonia gas through the solution or add aqueous ammonia (excess) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification
The crude product would likely require purification by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry).
Predicted Physicochemical Properties
In the absence of experimental data, computational predictions provide valuable initial estimates for key physicochemical properties. These values are essential for designing experiments and predicting the compound's behavior in various environments.
| Property | Predicted Value | Method/Source | Significance in Drug Development |
| Molecular Weight | 180.18 g/mol | Calculation | Influences diffusion, solubility, and bioavailability. |
| logP (Octanol/Water Partition Coefficient) | -0.5 to 0.5 | Various QSAR models | A measure of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME). |
| Aqueous Solubility | Moderately Soluble | Predicted based on logP and polar surface area | Crucial for formulation and bioavailability. |
| pKa (Acid Dissociation Constant) | ~7-9 (for the N-H proton) | Prediction based on related N-sulfonyl compounds | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding.[5] |
| Polar Surface Area (PSA) | ~98 Ų | Calculation | Influences membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors | 3 | Calculation | Affects solubility and interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 | Calculation | Affects solubility and interactions with biological targets. |
Experimental Determination of Physicochemical Properties
The following section outlines the standard experimental protocols for determining the key physicochemical properties of a novel compound like Carbamic acid, (aminosulfonyl)-, 2-propenyl ester.
Determination of pKa
The pKa of the N-H proton between the sulfonyl and carbonyl groups is a critical parameter. Its value will dictate the charge state of the molecule at physiological pH.
Caption: Workflow for experimental pKa determination.
Protocol: Potentiometric Titration
-
Preparation: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Prepare a stock solution of the compound in a co-solvent like methanol or DMSO.
-
Titration: Add a known volume of the stock solution to a thermostatted vessel containing a known volume of water. Titrate the solution with a standardized solution of NaOH while recording the pH after each addition.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Causality: Potentiometric titration is a robust and direct method for determining pKa. The N-H proton is expected to be acidic due to the electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups, making titration with a base appropriate.
Determination of logP
The octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity.
Protocol: Shake-Flask Method (OECD Guideline 107)
-
Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in the water-saturated octanol. Add a volume of the octanol-saturated water and shake the mixture vigorously for a set period at a constant temperature.
-
Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the octanol and water phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Causality: The shake-flask method is the gold standard for logP determination, providing a direct measure of the compound's partitioning behavior between a nonpolar and a polar phase, which is fundamental to predicting its ADME properties.
Determination of Aqueous Solubility
Aqueous solubility is a critical factor for oral bioavailability and formulation.
Protocol: Equilibrium Shake-Flask Method (OECD Guideline 105)
-
Equilibration: Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Shaking: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method like HPLC-UV.
Causality: This method ensures that a true equilibrium is reached between the solid and dissolved states of the compound, providing a thermodynamically accurate measure of its solubility.
Stability Assessment
The stability of the compound in various conditions is crucial for its development as a potential therapeutic agent.
Caption: Workflow for stability assessment.
Protocol: pH and Plasma Stability
-
Incubation: Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7.4, 9) and in plasma from relevant species (e.g., human, rat). Incubate these solutions at 37 °C.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction (e.g., by adding cold acetonitrile).
-
Analysis: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.
-
Calculation: Determine the half-life (t½) of the compound under each condition.
Causality: N-sulfonyl carbamates can be susceptible to hydrolysis. Assessing stability at different pH values and in plasma is essential to predict the compound's in vivo fate. The presence of esterases in plasma could potentially cleave the allyl ester.
Conclusion and Future Directions
Carbamic acid, (aminosulfonyl)-, 2-propenyl ester is a novel molecule with structural features that suggest potential biological activity. While experimental data is currently lacking, this guide provides a comprehensive framework for its synthesis and physicochemical characterization. The predicted properties suggest a compound with moderate solubility and lipophilicity, though the acidity of the N-H proton will be a key determinant of its behavior. The stability of the N-sulfonyl carbamate and the allyl ester moieties will be critical to its viability as a drug candidate. The experimental protocols outlined herein represent a robust starting point for any research program aimed at exploring the therapeutic potential of this and related compounds.
References
-
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. Retrieved from Benchchem website.[6]
-
IntechOpen. (2022, November 2). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Retrieved from IntechOpen website.[7]
-
Who we serve. (2024, April 30). Hexafluoroisopropyl N-Fluorosulfonyl Carbamate: Synthesis and Its Facile Transformation to Sulfamoyl Ureas. Retrieved from Who we serve website.[3]
-
ResearchGate. (n.d.). Stability study in different solvents a, The stability of compound 96.... Retrieved from ResearchGate website.[8]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from .:. Michael Pittelkow .:. website.[9]
-
Wikipedia. (n.d.). Carbamic acid. Retrieved from Wikipedia website.[10]
-
PubChem. (n.d.). Carbamic Acid | CH3NO2 | CID 277. Retrieved from PubChem website.[11]
-
ACS Omega. (2022, November 28). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Retrieved from ACS Publications website.[12]
-
OpenBU. (n.d.). Preparation and properties of carbamates, nitrocarbamates and their derivatives. Retrieved from OpenBU website.[4]
-
ResearchGate. (n.d.). Experimental determination of carbamate formation and amine protonation constants in 3-amino-1-propanol–CO2–H2O system and their temperature dependency | Request PDF. Retrieved from ResearchGate website.[13]
-
PubChem. (n.d.). carbamic acid [(3R,5S,6R,7S,10S,11S)-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-21-(prop-2-enylamino)-17-azabicyclo[16.3.1]docosa-1(. Retrieved from PubChem website.[14]
-
ResearchGate. (n.d.). Initial studies on the synthesis of allyl carbamates. Retrieved from ResearchGate website.[15]
-
(n.d.). Clinical and Experimental Toxicology of Organophosphates and Carbamates.[16]
-
ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from ACS Publications website.[1]
-
PMC. (n.d.). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Retrieved from PMC website.[17]
-
PMC - NIH. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from PMC - NIH website.[2]
-
PubChem. (n.d.). Carbamic acid, (hydroxymethyl)-, 2-propenyl ester | C5H9NO3 | CID 32740. Retrieved from PubChem website.[18]
-
PubChemLite. (n.d.). Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester (C11H14F3N3O4S). Retrieved from PubChemLite website.[19]
-
(n.d.). Carbamic acid, 2-propenyl-, 2,3-dihydro-1,3-dioxo-2-(phenylthio)-1H-inden-2-yl ester.
-
Organic Chemistry Portal. (n.d.). Substituted carbamate synthesis by carbamidation. Retrieved from Organic Chemistry Portal website.[20]
-
PubChem. (n.d.). Carbamic acid, [(1S,2S,4S)-4-[[[2,6-dimethyl-4-(4-oxo-3-oxazolidinyl)phenoxy]acetyl]amino]-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-, (3R,3aS,6aR)-hexahydrofuro[2,. Retrieved from PubChem website.[21]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from Organic Chemistry Portal website.[22]
-
PubChemLite. (n.d.). Carbamic acid, 2-propynyl-, beta-(hydroxymethyl)-beta-methylphenethyl ester, carbamate (ester) (C15H18N2O4). Retrieved from PubChemLite website.[23]
-
(n.d.). Carbamic acid, (1-methylethyl)-, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl ester.[24]
-
(n.d.). carbamic acid, [2-[(3,4-dimethylphenyl)amino]-2-oxoethyl]-, 1,1-dimethylethyl ester.
-
Taylor & Francis. (n.d.). Carbamic acid – Knowledge and References. Retrieved from Taylor & Francis website.[25]
-
Google Patents. (2001, May 31). US6888027B2 - Carbamic acid compounds comprising a sulfonamide linkage as HDAC inhibitors. Retrieved from Google Patents website.[26]
-
(n.d.). carbamic acid, [2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl]-, 1,1-dimethylethyl ester.[27]
-
ResearchGate. (n.d.). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Retrieved from ResearchGate website.[28]
-
SIELC Technologies. (2018, February 16). Allyl carbamate. Retrieved from SIELC Technologies website.[29]
-
ResearchGate. (n.d.). pK a values calculated for the carbamic acid derivatives of the capture amines investigated. Retrieved from ResearchGate website.[5]
-
(n.d.). BindingDB BDBM50148298 ((S)-1-Formyl-pentyl)-carbamic acid (R).[30]
-
PubChemLite. (n.d.). Allyl carbamate (C4H7NO2). Retrieved from PubChemLite website.[31]
-
Asian Pacific Journal of Cancer Biology. (n.d.). Physicochemical Properties of analogs α-Aminophosphonates Drugs Determined via Molecular Dynamics Simulation. Retrieved from Asian Pacific Journal of Cancer Biology website.[32]cite: 34]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. DSpace [open.bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables | IntechOpen [intechopen.com]
- 8. researchgate.net [researchgate.net]
- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 10. Carbamic acid - Wikipedia [en.wikipedia.org]
- 11. Carbamic Acid | CH3NO2 | CID 277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. carbamic acid [(3R,5S,6R,7S,10S,11S)-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-21-(prop-2-enylamino)-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester | C31H43N3O8 | CID 151069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. api.pageplace.de [api.pageplace.de]
- 17. Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbamic acid, (hydroxymethyl)-, 2-propenyl ester | C5H9NO3 | CID 32740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. PubChemLite - Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester (C11H14F3N3O4S) [pubchemlite.lcsb.uni.lu]
- 20. Substituted carbamate synthesis by carbamidation [organic-chemistry.org]
- 21. Carbamic acid, [(1S,2S,4S)-4-[[[2,6-dimethyl-4-(4-oxo-3-oxazolidinyl)phenoxy]acetyl]amino]-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester | C38H45N3O9 | CID 5743003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 23. PubChemLite - Carbamic acid, 2-propynyl-, beta-(hydroxymethyl)-beta-methylphenethyl ester, carbamate (ester) (C15H18N2O4) [pubchemlite.lcsb.uni.lu]
- 24. Carbamic acid, (1-methylethyl)-, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl ester [webbook.nist.gov]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. US6888027B2 - Carbamic acid compounds comprising a sulfonamide linkage as HDAC inhibitors - Google Patents [patents.google.com]
- 27. carbamic acid, [2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl]-, 1,1-dimethylethyl ester | 1824277-27-1 [sigmaaldrich.com]
- 28. researchgate.net [researchgate.net]
- 29. Allyl carbamate | SIELC Technologies [sielc.com]
- 30. BindingDB BDBM50148298 ((S)-1-Formyl-pentyl)-carbamic acid (R)-1-benzyl-2-methyl-propyl ester::(1R)-2-METHYL-1-(PHENYLMETHYL)PROPYL[(1S)-1-FORMYLPENTYL]CARBAMATE::(R)-3-methyl-1-phenylbutan-2-yl (S)-1-oxohexan-2-ylcarbamate::CHEMBL113948 [bindingdb.org]
- 31. PubChemLite - Allyl carbamate (C4H7NO2) [pubchemlite.lcsb.uni.lu]
- 32. Physicochemical Properties of analogs α-Aminophosphonates Drugs Determined via Molecular Dynamics Simulation | Asian Pacific Journal of Cancer Biology [waocp.com]
